Sarisan

概要

説明

Sarisan is a naturally occurring monolignan compound found in various plant species, including those in the Umbelliferae, Piperaceae, Lauraceae, and Saururaceae families. It possesses a piperonyl moiety and is known for its insecticidal and antifungal properties .

準備方法

Synthetic Routes and Reaction Conditions: Sarisan analogues can be synthesized through iodine-catalyzed oxidative cyclisation. This method involves the use of iodine as a catalyst and potassium carbonate as a base.

Industrial Production Methods: this compound can be isolated from plants or synthesized from sesamol, a biorenewable natural product. The industrial production involves a metal-free one-pot synthesis method, which is practical and efficient .

化学反応の分析

Types of Reactions: Sarisan undergoes various chemical reactions, including oxidative cyclisation, substitution, and intramolecular C−N bond formation .

Common Reagents and Conditions:

Oxidative Cyclisation: Iodine as a catalyst and potassium carbonate as a base.

Substitution: Introduction of fluorophenyl or 4-cyanophenyl units on the 1,3,4-oxadiazole ring

Major Products: The major products formed from these reactions are this compound analogues containing 1,3,4-oxadiazole moieties, which exhibit enhanced insecticidal and antifungal activities .

科学的研究の応用

Insecticidal Properties

Sarisan and its analogues have been extensively studied for their potential as eco-friendly insecticides. Research indicates that this compound derivatives can achieve mortality rates exceeding 60% against various pest species when compared to conventional insecticides. This makes this compound a promising candidate for sustainable agricultural practices.

Antifungal Activity

In addition to its insecticidal properties, this compound exhibits significant antifungal activity. A study conducted on a series of this compound derivatives attached to 3-phenylisoxazolines demonstrated potent antifungal effects against several phytopathogenic fungi, including Botrytis cinerea and Fusarium solani. Notably, certain derivatives showed greater efficacy than commercial fungicides like Hymexazol .

Case Study 1: Development of this compound Derivatives

A comprehensive study synthesized thirty-one this compound derivatives to evaluate their antifungal activities. Compounds IV2, IV14, and IV23 were highlighted for their broad-spectrum antifungal activity against multiple pathogens while exhibiting low toxicity on normal cells. This research underscores the potential of this compound derivatives as new candidates for plant protection against fungal diseases .

| Compound | Pathogen Targeted | Efficacy | Toxicity on NRK-52E Cells |

|---|---|---|---|

| IV2 | Alternaria solani | High | Low |

| IV14 | Fusarium solani | Moderate | Low |

| IV23 | Fusarium graminearum | High | Low |

Case Study 2: Eco-Friendly Insecticide Development

Research has focused on the synthesis of this compound analogues through iodine-catalyzed oxidative cyclization. These analogues have shown promising results in controlling pest populations while minimizing environmental impact compared to traditional chemical insecticides. The use of natural products like this compound aligns with the growing demand for sustainable agricultural solutions .

作用機序

Sarisan is compared with other natural product-based insecticides and fungicides, such as toosendanin and hymexazol. This compound analogues containing 1,3,4-oxadiazole moieties have shown more potent insecticidal and antifungal activities than these commercial products .

類似化合物との比較

- Toosendanin

- Hymexazol

- Piperonyl butoxide

- Myristicin

Sarisan stands out due to its unique structure and the ability to form potent analogues through simple synthetic routes.

生物活性

Sarisan, a compound derived from the essential oil of Piper solmsianum, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological effects, particularly in relation to its sedative and antifungal properties.

Overview of this compound

This compound is structurally related to myristicin, a compound known for its psychoactive properties. It is primarily isolated from the leaves of Piper solmsianum, a member of the Piperaceae family. The essential oil extracted from these leaves contains various bioactive compounds, including monoterpenes and sesquiterpenes, with this compound being a significant component.

Sedative and Anxiolytic Properties

Research has demonstrated that this compound exhibits both exciting and depressant effects on the central nervous system (CNS). In a study conducted on mice, different doses of this compound were administered to evaluate its impact on behavior:

- Experimental Setup : Mice were divided into groups receiving either this compound or standard drugs (pentobarbital and diazepam) to assess sedative effects.

- Results :

- At higher doses (0.5 ml of a 10% emulsion), this compound induced strong sedative effects characterized by ataxia and eventual lethargy, leading to death in some cases.

- Lower doses (0.1 ml of a 5% emulsion) resulted in significant but less severe CNS depression without fatalities.

The pharmacological profile suggests that this compound may enhance the effects of conventional sedatives like pentobarbital by increasing the duration of sleep induced by these agents by approximately 60-70% .

Antifungal Activity

This compound derivatives have also been explored for their antifungal properties. A recent study involving N-phenylpyrazole this compound hybrids revealed promising results against various phytopathogenic fungi:

- Key Findings :

- Compounds such as 6a, 6b, and 6e displayed superior antifungal activity compared to hymexazol, a standard fungicide.

- Compound 6a showed broad-spectrum efficacy with effective concentrations (EC50) against fungi like Fusarium graminearum (12.6 μg/mL), Valsa mali (18.5 μg/mL), and Fusarium oxysporum (37.4 μg/mL) .

Table: Summary of Biological Activities of this compound

Discussion

The dual nature of this compound's biological activity—its sedative properties alongside significant antifungal efficacy—positions it as a compound of interest in pharmacology and agriculture. Its ability to modulate CNS activity suggests potential therapeutic applications in anxiety disorders or sleep disturbances. Meanwhile, its antifungal properties indicate possible uses in agricultural settings to combat fungal pathogens.

特性

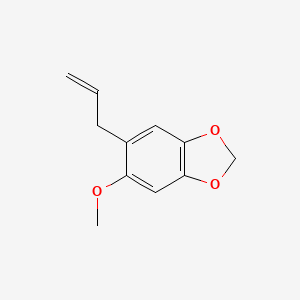

IUPAC Name |

5-methoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3,5-6H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHTIWFKXZWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1CC=C)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171851 | |

| Record name | Sarisan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18607-93-7 | |

| Record name | Asaricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarisan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarisan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARISAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWL14ZQ19X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。